molecular formula C18H14N2 B15065975 1-(1-Methyl-1H-indol-3-yl)isoquinoline CAS No. 188820-89-5

1-(1-Methyl-1H-indol-3-yl)isoquinoline

Cat. No.: B15065975
CAS No.: 188820-89-5
M. Wt: 258.3 g/mol
InChI Key: RQONMBVZDSYKGK-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-indol-3-yl)isoquinoline is a synthetic small molecule compound composed of a 1-methylindole moiety linked to an isoquinoline group. This structure is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anti-cancer agents. Similar fused heterocyclic systems, such as substituted thiophene derivatives, have been documented in patent literature as potent inhibitors of cell division cycle kinases (e.g., Cdc7) and show promise for the treatment of proliferative disorders . Researchers can utilize this compound as a key intermediate or building block in organic synthesis to explore new chemical spaces, or as a pharmacological tool in biochemical assays to investigate signal transduction pathways and mechanisms of cell proliferation. The product is intended for research purposes in laboratory settings only. It is not approved for diagnostic or therapeutic use in humans or animals. Please refer to the product's Certificate of Analysis for specific data on purity, identity, and composition.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188820-89-5

Molecular Formula

C18H14N2

Molecular Weight

258.3 g/mol

IUPAC Name

1-(1-methylindol-3-yl)isoquinoline

InChI

InChI=1S/C18H14N2/c1-20-12-16(15-8-4-5-9-17(15)20)18-14-7-3-2-6-13(14)10-11-19-18/h2-12H,1H3

InChI Key

RQONMBVZDSYKGK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC=CC4=CC=CC=C43

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 1 Methyl 1h Indol 3 Yl Isoquinoline and Analogues

Historical Development of Indole-Isoquinoline Synthesis

The historical foundation for synthesizing isoquinoline (B145761) and indole-containing compounds lies in several classical named reactions that enabled the construction of the individual heterocyclic rings. While not directly forming the C1-C3 linkage in a single step, these methods were instrumental in creating the building blocks for more complex derivatives and provided the mechanistic understanding for later advancements.

Two of the most significant early contributions are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.

Bischler-Napieralski Reaction: First reported by August Bischler and Bernard Napieralski in 1893, this reaction is a cornerstone of isoquinoline synthesis. nih.gov It involves the intramolecular cyclization of a β-arylethylamide under acidic and dehydrating conditions. nih.govpharmaguideline.com Typically, reagents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) are used to promote the cyclodehydration, which proceeds through an intramolecular electrophilic aromatic substitution. nih.govmdpi.com The initial product is a 3,4-dihydroisoquinoline (B110456), which can then be dehydrogenated (aromatized) using a catalyst like palladium to yield the fully aromatic isoquinoline ring. pharmaguideline.commdpi.com This method laid the groundwork for building the isoquinoline portion of the target scaffold.

Pictet-Spengler Reaction: Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction is a powerful method for synthesizing both tetrahydroisoquinolines and tetrahydro-β-carbolines (an indole-containing tricycle). nih.gov The reaction condenses a β-arylethylamine (like phenethylamine (B48288) or tryptamine) with an aldehyde or ketone in the presence of an acid catalyst. nih.gov The mechanism involves the formation of an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring to close the new ring. nih.gov When tryptamine (B22526) is used as the starting material, this reaction provides direct access to the tetrahydro-β-carboline system, which is structurally related to the indole-isoquinoline framework. The mild conditions required for electron-rich aromatic rings, such as indole (B1671886), make it particularly effective in alkaloid synthesis. nih.gov

These foundational methods, while not creating the direct 1,3-indolyl-isoquinoline bond, were critical in establishing the fundamental principles of cyclization and electrophilic substitution that would be adapted and refined in the modern catalytic approaches that followed.

Modern Catalytic Approaches for 1,3-Indolyl-Isoquinoline Linkage Formation

The direct and efficient formation of the C-C bond between the C3 position of indole and the C1 position of isoquinoline has been the focus of significant modern research. Catalytic methods have emerged as the most powerful tools for achieving this transformation with high atom economy and selectivity.

Cross-dehydrogenative coupling (CDC) represents a highly efficient and atom-economical strategy for forming C-C bonds directly from two C-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov This approach has been successfully applied to the synthesis of 1-(indol-3-yl)isoquinoline derivatives.

The reaction typically involves the coupling of an N-substituted-1,2,3,4-tetrahydroisoquinoline with an indole in the presence of a catalyst and an oxidant. The mechanism involves the oxidation of the tetrahydroisoquinoline to generate an electrophilic iminium ion intermediate, which is then attacked by the nucleophilic C3 position of the indole ring.

Various catalytic systems have been developed for this transformation. For instance, heterogeneous mesoporous manganese oxide has been used as a catalyst for the CDC of N-aryltetrahydroisoquinolines with various indoles. rsc.org Copper salts, such as CuBr and CuCl₂·2H₂O, have also been shown to effectively catalyze this coupling. researchgate.net A review of synthetic procedures highlights CDC as one of the two main methods for preparing substituted 1-(indol-3-yl)-1,2,3,4-tetrahydroisoquinoline derivatives, underscoring its importance in the field. researchgate.net

Catalyst SystemOxidantSubstratesKey Features
Mesoporous MnO₂AirN-Aryltetrahydroisoquinolines, IndolesHeterogeneous, reusable catalyst. rsc.org
CuBrTBHPN-Aryltetrahydroisoquinolines, IndolesHomogeneous copper catalysis. researchgate.net
FeCl₃O₂N-Aryltetrahydroisoquinolines, IndolesIron-catalyzed aerobic oxidation. researchgate.net
I₂TBHPN-Aryltetrahydroisoquinolines, IndolesMetal-free oxidative coupling. researchgate.net

The aza-Friedel-Crafts reaction is a powerful method for forming C-C bonds by the addition of a nucleophile to an imine or iminium ion. This strategy is highly effective for the synthesis of 1,3-indolyl-isoquinoline structures, where the indole acts as the carbon nucleophile. The reaction involves the alkylation of the electron-rich indole at the C3 position with an isoquinoline-derived electrophile. researchgate.net

This protocol often proceeds by activating the isoquinoline, typically a 3,4-dihydroisoquinoline, to form a reactive cyclic iminium ion. This electrophilic species is then readily attacked by the indole. A significant advantage of this method is that it can sometimes proceed under catalyst-free conditions with high efficiency. researchgate.net However, Lewis acids or Brønsted acids are often employed to facilitate the formation of the iminium ion and accelerate the reaction. rsc.orgnih.gov This approach has been recognized as a primary and convenient method for accessing 1-(indol-3-yl)-1,2,3,4-tetrahydroisoquinoline derivatives. researchgate.net

The scope of this reaction is broad, accommodating a variety of substituents on both the indole and isoquinoline moieties. nih.govacs.org The development of catalytic, asymmetric versions of this reaction has further expanded its utility, allowing for the synthesis of chiral indole derivatives with high enantioselectivity. nih.govmdpi.com

Palladium catalysis has revolutionized organic synthesis, and its application in cascade (or domino) reactions allows for the construction of complex molecular architectures in a single operation. mdpi.com Such strategies have been developed for the synthesis of isoquinoline and indole-containing heterocycles. These cascades often involve a sequence of reactions, such as C-H activation, allene (B1206475) insertion, carbonylation, and cyclization, to rapidly build molecular complexity. whiterose.ac.uknih.gov

For example, a palladium-catalyzed three-component cascade process involving 2-iodobenzoates, substituted allenes, and an ammonium (B1175870) surrogate has been used to construct functionalized isoquinolinones. whiterose.ac.uk Another approach describes the synthesis of polysubstituted indoles and isoquinolines through the coupling of aryl bromides with 2-alkynyl arylazides, where an in-situ generated iminophosphorane acts as a key nucleophile in the cyclization step. acs.org While not always forming a direct 1,3-indolyl-isoquinoline linkage, these palladium-catalyzed cascade reactions provide a versatile and powerful toolkit for assembling the core heterocyclic systems from simple precursors in a highly efficient manner.

Reaction TypeKey StepsProduct Type
Heck/Carbonylation CascadeIntramolecular Carbopalladation, CarbonylationIsoquinoline-1,3-diones d-nb.info
Three-Component Allene AnnulationAllene Insertion, Nucleophilic Addition, CyclizationIsoquinolinones whiterose.ac.uk
Azide-Alkyne Coupling/CyclizationIminophosphorane Formation, Intramolecular AttackPolysubstituted Isoquinolines acs.org

The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for constructing five-membered heterocyclic rings. wikipedia.org This strategy has been employed in the synthesis of complex scaffolds containing both indole and isoquinoline motifs, often leading to spirocyclic or fused systems.

In this context, an isoquinolinium ylide can serve as the 1,3-dipole. These ylides, generated in situ, react with a suitable dipolarophile, such as an isatin-derived imine or an alkene tethered to an indole ring, to form a new five-membered ring. researchgate.net For example, the reaction of isoquinolinium ylides with isatin-3-imines leads to the formation of spiro[imidazo[1,2-a]isoquinoline-2,3'-indolin]-2'-ones. researchgate.net

Alternatively, azomethine ylides, which are nitrogen-based 1,3-dipoles, are extensively used. nih.gov The cycloaddition of an azomethine ylide with an indole-containing dipolarophile can generate complex pyrrolidine-fused spirooxindoles. mdpi.comfrontiersin.org The development of catalytic and enantioselective versions of these cycloadditions has made this a highly valuable tool for creating stereochemically rich, biologically-oriented molecules. nih.govnih.gov

Directed C-H activation has emerged as a powerful strategy for the regioselective functionalization of otherwise unreactive C-H bonds. The triazene (B1217601) group has been successfully employed as a transient, cleavable directing group for the synthesis of indole and fused polyaromatic indole scaffolds. pkusz.edu.cnnih.gov

A notable application of this strategy is the direct synthesis of polysubstituted indolo[2,1-a]isoquinoline analogues. pkusz.edu.cn This method utilizes a rhodium or ruthenium-catalyzed double C-H annulation cascade. The process begins with the C-H annulation of a triazene-substituted aniline (B41778) with an internal alkyne to form an N-H indole intermediate in situ. pkusz.edu.cnpkusz.edu.cn This intermediate then undergoes a second C-H activation/annulation with another equivalent of the alkyne to construct the fused isoquinoline ring. pkusz.edu.cn The triazene directing group is cleaved during the reaction sequence, providing the final aromatic product in a single, efficient operation from readily available anilines. pkusz.edu.cn This cascade approach represents a highly advanced and atom-economical method for constructing the complete indolo[2,1-a]isoquinoline framework.

Intramolecular Hydroamination Approaches

Intramolecular hydroamination is a powerful and atom-economical method for the construction of nitrogen-containing heterocyclic compounds. This approach involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule, typically catalyzed by transition metals. While direct examples for the synthesis of 1-(1-Methyl-1H-indol-3-yl)isoquinoline via this method are not extensively documented, the strategy can be conceptually applied to precursors such as N-(ortho-alkynyl)benzylindoles.

The general strategy would involve a precursor containing an indole nucleus tethered to an ortho-alkynylbenzyl group. The nitrogen atom of the indole or a side-chain amine could then add to the alkyne moiety, leading to the formation of the isoquinoline ring system. Transition metal catalysts, particularly those based on gold, copper, and palladium, are known to effectively catalyze such cyclizations. nih.govmdpi.com Gold catalysts, in particular, are well-known for their ability to activate alkynes towards nucleophilic attack. nih.govresearchgate.netrsc.org

A detailed study on the intramolecular hydroamination of N-(ortho-alkynyl)aryl-N'-substituted amidines has shown that the mode of cyclization (5-endo-dig vs. 6-exo-dig) can be controlled by the choice of catalyst. For instance, NaAuCl4·2H2O tends to favor a 5-endo-dig cyclization, while a base like K2CO3 promotes a 6-exo-dig pathway. nih.gov In a related context, Cu(OAc)2 has been used to catalyze the 5-endo-dig cyclization of ortho-ethynylaryl amidines to afford indole derivatives. nih.gov These findings suggest that careful selection of the catalytic system is crucial for achieving the desired regioselectivity in the synthesis of complex heterocyclic systems.

A plausible synthetic precursor for a 1-(indol-3-yl)isoquinoline derivative via intramolecular hydroamination is depicted in the scheme below. The cyclization of such a substrate, under the influence of a suitable catalyst, would lead to the formation of the desired indole-isoquinoline framework.

Table 1: Potential Catalysts and Conditions for Intramolecular Hydroamination

Catalyst SystemPotential Cyclization PathwayKey Features
Gold-based catalysts (e.g., NaAuCl4·2H2O)5-endo-digHigh affinity for alkynes, mild reaction conditions.
Copper-based catalysts (e.g., Cu(OAc)2)5-endo-digCan promote cyclization with specific regioselectivity.
Base-mediated (e.g., K2CO3)6-exo-digOffers an alternative pathway to different ring systems.
Palladium-based catalystsVariousVersatile for C-N bond formation, often used in cascade reactions. organic-chemistry.orgnih.gov

Asymmetric Synthesis and Chiral Resolution of Indole-Isoquinoline Frameworks

The development of stereoselective methods for the synthesis of chiral indole-isoquinoline frameworks is of high importance, as the biological activity of such compounds is often dependent on their stereochemistry. Asymmetric synthesis and chiral resolution are two primary strategies employed to obtain enantiomerically pure or enriched products.

Asymmetric Synthesis:

Asymmetric synthesis aims to create a chiral molecule directly in an enantioselective manner. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For isoquinoline and its derivatives, asymmetric hydrogenation of a prochiral precursor, such as a dihydroisoquinoline, is a common and effective strategy. mdpi.comnih.gov This transformation is typically catalyzed by transition metal complexes bearing chiral ligands.

For instance, iridium catalysts with chiral ligands have been successfully employed in the asymmetric hydrogenation of 3,4-disubstituted isoquinolines via dynamic kinetic resolution. mdpi.com The choice of ligand is critical for achieving high enantioselectivity. Another approach involves the substrate activation with Brønsted acids to enhance reactivity and stereocontrol in iridium-catalyzed asymmetric hydrogenation of quinolinium salts. mdpi.com

In the context of 1-(indol-3-yl)isoquinoline analogues, an asymmetric approach could involve the enantioselective reduction of a corresponding 1-(indol-3-yl)-3,4-dihydroisoquinoline intermediate. The use of chiral hydride reducing agents, such as those derived from sodium borohydride (B1222165) and chiral acids like tartaric acid, has been shown to be effective in the asymmetric reduction of 1-substituted-dihydroisoquinolines. nih.gov

Table 2: Strategies for Asymmetric Synthesis of Chiral Tetrahydroisoquinolines

StrategyDescriptionExample Catalyst/Reagent
Asymmetric HydrogenationReduction of a C=N bond in a prochiral isoquinoline precursor using a chiral catalyst.Iridium complexes with chiral phosphine (B1218219) ligands.
Chiral Hydride ReductionUse of a stoichiometric chiral reducing agent to effect enantioselective reduction.Chiral sodium triacyloxyborohydrides. nih.gov
Chiral AuxiliaryA chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.Removable chiral groups attached to the nitrogen atom.
1,3-Dipolar CycloadditionAsymmetric cycloaddition reactions to construct the chiral heterocyclic core. nih.govChiral primary amine catalysts for dienamine catalysis. nih.gov

Chiral Resolution:

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org A widely used method is the formation of diastereomeric salts. This involves reacting the racemic mixture, if it contains an acidic or basic functional group, with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers.

For basic compounds like many isoquinoline derivatives, acidic resolving agents such as tartaric acid or mandelic acid are commonly used. The efficiency of the resolution depends on the choice of the resolving agent and the crystallization conditions.

Another powerful technique for chiral resolution is chiral chromatography. scispace.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers. The choice of the chiral column and the mobile phase is crucial for achieving good separation.

The absolute configuration of the separated enantiomers is typically determined by X-ray crystallography of a suitable crystalline derivative or by spectroscopic methods such as circular dichroism (CD) in comparison with theoretical calculations.

Mechanistic Elucidation of 1 1 Methyl 1h Indol 3 Yl Isoquinoline Mediated Biological Responses

Molecular Targets and Binding Interactions

There is no available data identifying the specific molecular targets of 1-(1-Methyl-1H-indol-3-yl)isoquinoline or detailing its binding interactions.

Cellular Pathways Affected by Compound Activity

Information regarding the cellular pathways that are modulated by the activity of this compound has not been reported.

Correlation of Biological Activity with Molecular Events

Due to the absence of data on both the biological activity and the molecular interactions of this compound, no correlation can be established.

Structure Activity Relationship Sar Studies on 1 1 Methyl 1h Indol 3 Yl Isoquinoline Analogues

Impact of Substituent Modifications on Biological Potency and Selectivity

Systematic modification of the 1-(indol-3-yl)isoquinoline scaffold has been a key strategy for developing potent and selective enzyme inhibitors. Studies targeting aldosterone (B195564) synthase (CYP11B2), an important enzyme in cardiovascular health, have revealed critical insights into how substituent changes affect biological activity. nih.gov

The table below illustrates the impact of modifications on the indoline-isoquinoline scaffold on CYP11B2 inhibition and selectivity.

Table 1: SAR of Isoquinolinyl-Indoline Analogues as CYP11B2 Inhibitors

Compound R Group (on Indoline (B122111) Nitrogen) IC₅₀ CYP11B2 (nM) IC₅₀ CYP11B1 (nM) Selectivity Factor (CYP11B1/CYP11B2)
14 Propanoyl 2.9 480 ~166

| 23 | Acetyl | 2.3 | 390 | ~170 |

Data sourced from a study on aldosterone synthase inhibitors. nih.gov

Role of the Indole (B1671886) Moiety Substitution Pattern (e.g., N-methylation, C-3 functionalization)

The substitution pattern on the indole ring is a cornerstone of the SAR for this compound class. Two positions are of particular importance: the indole nitrogen (N-1) and the carbon at position 3 (C-3).

N-methylation (N-1 Position): The presence of a small alkyl group, typically a methyl group, on the indole nitrogen (N-1) is a common feature in many biologically active indole derivatives. nih.gov N-substitution can influence the molecule's lipophilicity, metabolic stability, and conformation, thereby affecting its interaction with biological targets. In many SAR studies, the N-methyl analogue serves as a foundational structure, with further modifications being explored on other parts of the scaffold. acs.org The ability to readily synthesize N-alkylindoles from simple starting materials facilitates the exploration of various N-substituents in SAR campaigns. nih.gov

C-3 Functionalization: The C-3 position of the indole ring is its most nucleophilic site and the natural point of attachment for the isoquinoline (B145761) ring. researchgate.net The nature of this linkage and any additional functionalization at this position are critical for activity. C-3 functionalization is a widely used strategy for creating diverse libraries of indole derivatives for biological screening. rsc.org The method of creating this C-3 linkage, such as through cross-dehydrogenative coupling or aza-Friedel-Crafts alkylation, allows for the synthesis of a wide variety of analogues. researchgate.net Modifications at this position directly influence the relative orientation of the two ring systems, which is often a key determinant for effective binding to a target protein.

Influence of Isoquinoline Ring Saturation and Substitution

Ring Saturation: Altering the aromaticity of the isoquinoline ring by reducing it to a 1,2,3,4-tetrahydroisoquinoline (B50084) can have a profound impact on biological activity. researchgate.net This change transforms the planar, rigid isoquinoline system into a more flexible, three-dimensional tetrahydroisoquinoline structure. This added conformational flexibility can allow for optimized interactions within a protein's binding pocket. For example, potent aldosterone synthase inhibitors have been developed using a saturated indoline core, which is analogous to the saturation of the indole ring, demonstrating that reducing aromaticity in one of the heterocyclic systems can be a highly effective strategy for improving potency. nih.gov Similarly, studies on related tetrahydro-γ-carbolines (a structural isomer of tetrahydroisoquinolinyl-indole) show that the saturated heterocyclic ring is a key component of highly active compounds. acs.org

Ring Substitution: The addition of substituents to the isoquinoline or tetrahydroisoquinoline ring provides another avenue for modulating activity. The position, size, and electronic properties of these substituents can fine-tune the molecule's binding affinity and selectivity. amerigoscientific.com For example, adding a methyl group to the saturated ring of tetrahydro-γ-carboline derivatives was found to significantly boost potency in rescuing CFTR protein function. acs.org

Stereochemical Considerations and Enantiomeric Activity Differences

When the core structure is modified in a way that creates a chiral center, such as the reduction of the isoquinoline ring or the addition of a substituent to the C-1 position, the resulting enantiomers can exhibit different biological activities. mdpi.com It is a well-established principle in pharmacology that stereoisomers of a chiral drug can have distinct potencies, metabolic pathways, and toxicities due to the stereospecific nature of biological receptors and enzymes.

In the context of related heterocyclic systems, the separation and individual testing of enantiomers have revealed significant differences in activity. For instance, in a series of potent tetrahydro-γ-carboline derivatives, the introduction of a methyl group at the C-3 position of the saturated ring created a chiral center. Subsequent testing showed that the two enantiomers possessed markedly different activity profiles, with one being substantially more potent than the other. acs.org This highlights the importance of stereochemistry in the design of potent analogues and underscores that biological targets can differentiate between subtle three-dimensional structural variations. nih.gov Therefore, a complete SAR study of 1-(1-methyl-1H-indol-3-yl)isoquinoline analogues that contain chiral centers necessitates the evaluation of the individual enantiomers.

Table 2: Enantiomeric Activity in Chiral Tetrahydro-γ-carboline Analogues

Compound Configuration EC₅₀ (µM)
(R)-39 R 0.015

| (S)-40 | S | >10 |

Data sourced from a study on CFTR potentiators, demonstrating the principle of enantiomeric activity differences in a closely related scaffold. acs.org

Computational Chemistry and Molecular Modeling Approaches for 1 1 Methyl 1h Indol 3 Yl Isoquinoline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its biological target.

A comprehensive search of published literature did not yield specific molecular docking studies for 1-(1-Methyl-1H-indol-3-yl)isoquinoline. However, related research on other indole (B1671886) and isoquinoline (B145761) derivatives demonstrates the utility of this approach. For instance, docking studies on various indole-based compounds have been performed to evaluate their potential as antimicrobial agents by predicting their binding energies with enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase. nih.gov Similarly, isoquinoline derivatives have been docked into the active sites of targets like the Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) to explore their potential in treating prostate cancer. japsonline.comresearchgate.net

Should this compound be subjected to molecular docking, the simulation would calculate its binding energy and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with amino acid residues in the active site of a chosen target protein. This information would be invaluable for predicting its potential biological activity and guiding the design of more potent analogs.

Quantum Chemical Calculations (e.g., TD-DFT, MESP)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra, while the Molecular Electrostatic Potential (MESP) map illustrates the charge distribution and helps identify sites prone to electrophilic or nucleophilic attack.

Specific quantum chemical studies, including TD-DFT or MESP analysis, for this compound are not available in the current scientific literature. Research on related structures, such as dihydrothieno[2,3-c] isoquinolines and isoindoline-1,3-diones, has utilized DFT to calculate quantum chemical parameters and understand their electronic properties. acs.orgnih.gov Such calculations help in understanding molecular stability, reactivity, and photophysical characteristics. For example, DFT has been used to study the optical absorption spectra of pyrazolo[3,4-b]quinoline derivatives. nih.gov

Applying these methods to this compound would allow for the calculation of its frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. A MESP analysis would reveal the electron-rich and electron-poor regions of the molecule, providing insights into its non-covalent interaction capabilities. TD-DFT calculations could predict its UV-visible absorption spectrum.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models are then often used as 3D queries to search large compound databases in a process called virtual screening to find new molecules with potential activity.

There are no published studies where this compound has been used as a template for pharmacophore model generation or has been identified as a hit from a virtual screening campaign. The general methodology is widely applied in drug discovery. For example, consensus-based virtual screening workflows that combine docking, shape screening, and pharmacophore modeling have been successfully used to identify novel chemotypes, such as nih.govnih.govmdpi.comtriazolo[1,5‐b]isoquinolines as inhibitors of Maternal Embryonic Leucine-zipper Kinase (MELK). nih.gov Such approaches allow for the efficient exploration of chemical space to discover new lead compounds. nih.gov

If a biological activity for this compound were established, it could be used alongside other active molecules to build a pharmacophore model. This model, representing key features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, could then be employed in a virtual screening campaign to identify other structurally diverse compounds with a similar potential mechanism of action.

Conformational Analysis and Energetic Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Understanding the preferred conformations and the energy barriers between them is essential, as the three-dimensional shape of a molecule dictates its ability to interact with biological targets.

Specific conformational analysis and the corresponding energetic profiles for this compound have not been reported in the literature. The flexibility of a molecule is determined by the number of rotatable bonds. In this compound, the key rotatable bond is between the indole ring and the isoquinoline ring system. A conformational analysis would involve rotating this bond and calculating the potential energy at each step to identify low-energy, stable conformers and the transition states between them.

For example, studies on other complex heterocyclic systems, such as pyrazino[2,1-b]quinazoline-3,6-diones, have used techniques like X-ray crystallography and calculated Electronic Circular Dichroism (ECD) spectra to determine their absolute configuration and preferred conformations. mdpi.com A similar theoretical study on this compound would provide a detailed understanding of its energetic landscape and the populations of its most stable conformers, which is critical for interpreting its structure-activity relationships.

Future Research Directions and Therapeutic Potential of 1 1 Methyl 1h Indol 3 Yl Isoquinoline Frameworks

Rational Design of Novel Indole-Isoquinoline Hybrids

The principle of molecular hybridization—combining two or more pharmacophores to create a new molecule with potentially enhanced affinity, better efficacy, or a dual mode of action—is a cornerstone of modern drug discovery. The rational design of new therapeutics based on the 1-(1-Methyl-1H-indol-3-yl)isoquinoline scaffold is a promising strategy. nih.gov This approach leverages structure-activity relationship (SAR) data to guide the synthesis of analogues with improved pharmacological profiles.

Key strategies in the rational design of these hybrids include:

Bioisosteric Replacement: Modifications can be made by replacing certain functional groups with others that have similar physical or chemical properties. For instance, altering substituents on either the indole (B1671886) or isoquinoline (B145761) rings can fine-tune the molecule's lipophilicity, electronic distribution, and steric properties, which in turn affects target binding and pharmacokinetic properties.

Scaffold Hopping and Diversification: While maintaining the core indole-isoquinoline linkage, chemists can explore variations in the heterocyclic systems themselves. This could involve creating fused systems like indolo[2,1-a]isoquinolines or altering the substitution patterns to explore new chemical space and identify novel biological targets. nih.gov

Structure-Based Drug Design: When a specific biological target is identified, computational tools like molecular docking can predict how different analogues will bind. This allows for the design of compounds with optimized interactions with the target's active site, potentially leading to higher potency and selectivity. For example, if targeting a specific kinase, modifications can be designed to enhance interactions with the ATP-binding pocket.

Exploration of Diverse Biological Pathways and Targets

The indole and isoquinoline motifs are present in compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects. nih.govnih.gov Consequently, hybrids incorporating both scaffolds are ripe for investigation against a multitude of diseases. Future research will likely focus on screening this compound and its derivatives against various biological targets to uncover new therapeutic applications.

Table 1: Potential Biological Activities and Targets for Indole-Isoquinoline Hybrids

Biological Activity Potential Targets & Mechanisms
Anticancer Inhibition of tubulin polymerization, modulation of apoptosis-related proteins (e.g., Bax, Bcl-xl), inhibition of protein kinases (e.g., EGFR, CDK1), DNA intercalation, and inhibition of topoisomerase. mdpi.comresearchgate.netnih.gov
Antiviral Interference with viral entry, inhibition of viral replication enzymes, and disruption of viral assembly. Targets could include viral proteases, polymerases, or host-cell factors essential for the viral life cycle. rsc.org
Antimicrobial Disruption of the bacterial cell wall or membrane, inhibition of nucleic acid synthesis, or interference with crucial metabolic pathways. rsc.orgnih.gov

| Neuropharmacological | Modulation of neurotransmitter receptors, enzymes (e.g., monoamine oxidase), or ion channels, given the prevalence of these scaffolds in alkaloids affecting the central nervous system. |

The dual nature of the hybrid scaffold may allow for the development of agents that act on multiple pathways simultaneously, which could be particularly advantageous in treating complex diseases like cancer or overcoming drug resistance. nih.gov

Advanced Synthetic Methodologies for Complex Analogues

The construction of the this compound core and its more complex analogues relies on established and emerging synthetic strategies. Classical methods provide a robust foundation, while modern techniques offer greater efficiency, diversity, and complexity.

Classical Reactions: The Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for the synthesis of isoquinoline and tetrahydroisoquinoline rings, respectively. nih.govmdpi.com The Pictet-Spengler reaction, for instance, involves the condensation of a β-arylethylamine (like tryptamine (B22526), an indole derivative) with an aldehyde or ketone, followed by an acid-catalyzed ring closure, making it highly relevant for creating indole-isoquinoline linkages. mdpi.com The Bischler-Napieralski reaction cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines, which can be subsequently aromatized. nih.govresearchgate.net

Modern Synthetic Methods: To create more complex and diverse libraries of compounds, researchers are turning to advanced methodologies. These include:

Palladium-catalyzed cross-coupling reactions: These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of the indole or isoquinoline rings with a wide array of substituents. nih.gov

C-H Activation/Functionalization: These cutting-edge techniques allow for the direct conversion of C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials and thus streamlining synthetic routes.

Multicomponent and Cascade Reactions: These strategies enable the construction of complex molecular architectures in a single step from multiple starting materials, improving synthetic efficiency and reducing waste. nih.gov Recent developments have utilized radical cyclization and tandem reactions to build complex indolo[2,1-a]isoquinoline frameworks. nih.gov

Table 2: Comparison of Synthetic Approaches

Method Description Advantages
Pictet-Spengler Reaction Condensation of a β-arylethylamine with a carbonyl compound followed by cyclization. mdpi.com High yields for electron-rich aromatics like indole; can be performed under mild conditions. mdpi.com
Bischler-Napieralski Reaction Intramolecular cyclization of β-arylethylamides using a dehydrating agent. researchgate.net A widely used and effective method for creating the 3,4-dihydroisoquinoline (B110456) core. researchgate.net
Transition Metal Catalysis Reactions (e.g., Suzuki, Heck, Sonogashira) that use catalysts like palladium to form new bonds. High functional group tolerance, allows for diverse and complex substitutions. nih.gov

| Radical Cyclization | Formation of a cyclic compound via a radical intermediate. | Can be used to construct fused ring systems under mild, metal-free conditions. nih.gov |

Development of Targeted Probes for Mechanistic Studies

To fully understand the therapeutic potential of this compound derivatives, it is crucial to identify their precise molecular targets and elucidate their mechanisms of action. The development of chemical probes based on this scaffold is an essential step in this process. universiteitleiden.nl These probes are designed to retain the biological activity of the parent compound while incorporating a reporter tag or a reactive group.

Future research in this area will focus on creating:

Fluorescent Probes: By attaching a fluorophore to the indole-isoquinoline scaffold, researchers can visualize the compound's distribution within cells and tissues using microscopy. The inherent fluorescent properties of some isoquinoline derivatives can also be exploited and enhanced for this purpose. researchgate.net A water-soluble quinoline-indole derivative has been developed as a fluorescent probe for imaging nucleic acids in specific cellular organelles. mdpi.com

Biotinylated Probes: Incorporating a biotin (B1667282) tag allows for the isolation of target proteins. rsc.org After the probe binds to its cellular target, the entire complex can be pulled down using streptavidin-coated beads. The captured protein can then be identified using techniques like mass spectrometry. This method has been successfully applied to indole-based probes to detect indole-binding proteins. rsc.org

Photoaffinity Probes: These probes contain a photoreactive group (e.g., a diazirine) that, upon exposure to UV light, forms a covalent bond with the target protein. This irreversible linkage provides a robust method for identifying direct binding partners, even for weak or transient interactions.

The insights gained from these mechanistic studies will be invaluable for validating therapeutic targets and guiding the rational design of next-generation indole-isoquinoline hybrids with superior potency and selectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-Methyl-1H-indol-3-yl)isoquinoline, and how can reaction conditions be optimized for yield and purity?

  • The synthesis often involves coupling indole and isoquinoline moieties via catalytic or nucleophilic substitution reactions. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF solvent systems under nitrogen can yield indole-isoquinoline hybrids (30% yield, as demonstrated in similar indole derivatives) . Optimization includes solvent selection (e.g., PEG-400 for solubility), catalyst loading (CuI), and reaction time (12–24 hours). Purity is confirmed via TLC (e.g., Rf 0.49 in 70:30 EtOAc:hexanes) and NMR (e.g., δ 8.62 ppm for indole protons) .

Q. How is the structural elucidation of this compound performed, and what analytical techniques are critical?

  • X-ray crystallography (using SHELX programs for refinement) and NMR spectroscopy are primary methods. For example, 1H^{1}\text{H} and 13C^{13}\text{C} NMR data (e.g., δ 127.1 ppm for quaternary carbons) resolve substituent positions, while X-ray analysis confirms bond lengths and angles (e.g., H-atom refinement with SHELXL) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 335.1512 [M+H]+^+) .

Q. What are the foundational biological activities reported for isoquinoline-indole hybrids, and which assays are used for initial screening?

  • Isoquinoline derivatives exhibit anti-inflammatory, antimicrobial, and membrane-modulating properties. In vitro assays include LPS-stimulated RAW264.7 macrophages (for anti-inflammatory activity) and zebrafish models (e.g., Tg(mpx::EGFP) for neutrophil migration studies) . Cytotoxicity is assessed via MTT assays on mammalian cell lines .

Advanced Research Questions

Q. How can fragment-based drug design (FBDD) strategies be applied to optimize this compound for target specificity?

  • FBDD involves synthesizing monosubstituted fragments (e.g., modifying the 1-, 3-, or 4-positions of the isoquinoline ring) and merging hits via "merging by design" without requiring X-ray structural data. Biochemical screening identifies fragments with binding affinity, which are then combined to enhance potency . For example, merging fragments at the 3- and 7-positions improved anti-inflammatory activity in a zebrafish model .

Q. What experimental approaches resolve contradictions in reported biological activities of isoquinoline-indole hybrids?

  • Discrepancies (e.g., varying IC50_{50} values) may arise from assay conditions (e.g., LPS concentration in macrophages) or structural variations (alkyl chain length at the indole N1 position). Systematic SAR studies comparing derivatives (e.g., C6-C17 alkyl chains) under standardized protocols (e.g., fixed ATP concentrations in kinase assays) clarify structure-activity relationships .

Q. How does the compound interact with mitochondrial membranes, and what mechanistic insights are revealed through biophysical studies?

  • Studies using dihydroquercetin-flavonoid conjugates (e.g., DHQ-11) show that isoquinoline derivatives modulate lipid peroxidation (LPO) and calcium megachannel activity in liver mitochondria. Fluorescence polarization and electron paramagnetic resonance (EPR) quantify membrane fluidity and reactive oxygen species (ROS) scavenging .

Q. What computational methods complement experimental data in predicting the pharmacokinetics of this compound?

  • Molecular docking (e.g., AutoDock Vina) predicts binding to targets like mGluR1 (IC50_{50} < 100 nM). ADMET predictors (e.g., SwissADME) evaluate logP (∼3.5) and BBB permeability, guiding lead optimization .

Methodological Challenges and Solutions

Q. How can crystallographic refinement challenges (e.g., twinning or low-resolution data) be addressed for this compound?

  • SHELXL’s twin refinement module handles twinning by applying BASF and HKLF5 commands. For low-resolution data (<1.5 Å), restraints on bond lengths and anisotropic displacement parameters (ADPs) improve model accuracy .

Q. What strategies improve the solubility and bioavailability of this compound in preclinical studies?

  • Prodrug approaches (e.g., esterification of carboxyl groups) or formulation with cyclodextrins enhance solubility. Pharmacokinetic studies in rodents (e.g., IV/PO dosing) quantify bioavailability, guiding structural modifications (e.g., adding hydrophilic groups at the 6-position) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.